(S)-2,2,3-Trimethylpentane

Chiral separation Gas chromatography Enantiorecognition

(S)-2,2,3-Trimethylpentane (CAS 40824-48-4) is a single enantiomer of the chiral branched alkane 2,2,3-trimethylpentane, which belongs to the octane isomer class (C₈H₁₈). Unlike the racemic mixture (CAS 564-02-3) or its (R)-enantiomer (CAS 54665-47-3), the (S)-form possesses a unique three-dimensional spatial arrangement at the C3 stereogenic center, making it indispensable for stereospecific applications such as enantioselective synthesis, chiral chromatography, and chiral reference standard preparation.

Molecular Formula C8H18
Molecular Weight 114.23 g/mol
CAS No. 40824-48-4
Cat. No. B12749589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,2,3-Trimethylpentane
CAS40824-48-4
Molecular FormulaC8H18
Molecular Weight114.23 g/mol
Structural Identifiers
SMILESCCC(C)C(C)(C)C
InChIInChI=1S/C8H18/c1-6-7(2)8(3,4)5/h7H,6H2,1-5H3/t7-/m0/s1
InChIKeyXTDQDBVBDLYELW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-2,2,3-Trimethylpentane (CAS 40824-48-4) Is a Distinct Chiral Isomer in Octane Chemistry


(S)-2,2,3-Trimethylpentane (CAS 40824-48-4) is a single enantiomer of the chiral branched alkane 2,2,3-trimethylpentane, which belongs to the octane isomer class (C₈H₁₈) [1]. Unlike the racemic mixture (CAS 564-02-3) or its (R)-enantiomer (CAS 54665-47-3), the (S)-form possesses a unique three-dimensional spatial arrangement at the C3 stereogenic center, making it indispensable for stereospecific applications such as enantioselective synthesis, chiral chromatography, and chiral reference standard preparation [1]. This compound is a colorless, volatile liquid with a boiling point of approximately 110 °C and is typically supplied in enantiomeric excesses exceeding 98% [1].

Why Racemic or (R)-2,2,3-Trimethylpentane Cannot Substitute the (S)-Enantiomer in Research and Industry


Although all forms of 2,2,3-trimethylpentane share identical molecular formulas and bulk physicochemical properties (e.g., boiling point, density), their spatial configurations differ fundamentally [1]. The (S)-enantiomer interacts with other chiral environments—such as chiral stationary phases in gas chromatography, chiral cavities in cyclodextrins, or biological receptors—in ways that are distinct from the (R)-enantiomer or the racemate [1]. This stereochemical specificity is critical for analytical method development, where the (S)-enantiomer serves as the designated chiral reference, and for mechanistic studies requiring enantiopure starting materials [1]. Simple substitution without confirmation of enantiomeric identity and purity risks experimental irreproducibility and invalid results in stereochemical investigations.

Quantitative Differentiation of (S)-2,2,3-Trimethylpentane from Its Closest Analogs


Enantiomeric Identity Verification via Gas Chromatographic Enantioseparation on Cyclodextrin Phases

The (S)-2,2,3-trimethylpentane enantiomer can be baseline-resolved from its (R)-counterpart by gas chromatography using modified cyclodextrin chiral selectors, such as octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin (Lipodex G) [1]. While the racemic mixture elutes as a single peak on non-chiral columns, chiral stationary phases exploit weak enantioselective van der Waals forces to achieve separation, providing a direct method to confirm enantiopurity and quantify enantiomeric excess [1]. This capability is unique to enantiopure standards and cannot be replicated with racemic material.

Chiral separation Gas chromatography Enantiorecognition

Octane Rating Advantage Over Isooctane (2,2,4-Trimethylpentane)

2,2,3-Trimethylpentane exhibits an unleaded octane number of 100.2, marginally exceeding isooctane (2,2,4-trimethylpentane), which defines the 100-point benchmark on the octane scale [1]. This higher knock resistance makes it a valuable blending component for high-performance gasoline formulations requiring octane ratings above 100.

Fuel performance Octane number Knock resistance

Boiling Point and Vapor Pressure Profile Versus Racemate and (R)-Enantiomer

The (S)-enantiomer has a predicted boiling point of 110.1 ± 7.0 °C at 760 mmHg and a vapor pressure of 28.3 ± 0.1 mmHg at 25 °C . These values are experimentally indistinguishable from the racemic mixture (109.85 °C) [1] and the (R)-enantiomer (110.1 ± 7.0 °C) [2], confirming that enantiomeric form does not affect thermodynamic properties relevant to distillation or evaporation processes.

Physical properties Thermophysical data Distillation

Hepatocyte Mitogenic Activity Compared with Related Trimethylpentane Isomers

In a murine model, 2,2,3-trimethylpentane (administered at 3000 mg/kg/day for 3 days) dramatically increased the hepatocyte bromodeoxyuridine labeling index (LI), an indicator of cell proliferation [1]. This mitogenic response was similarly observed for 2,2,4-trimethylpentane and 2,3,4-trimethylpentane, whereas toluene did not increase the LI [1].

Toxicology Hepatocyte proliferation Gasoline additives

High-Impact Application Scenarios for (S)-2,2,3-Trimethylpentane


Chiral Reference Standard for GC Enantioseparation Method Development

Use (S)-2,2,3-trimethylpentane as the authentic enantiopure calibrant to develop and validate gas chromatographic methods for enantiomeric excess determination of chiral alkanes, leveraging its established enantioseparation on modified cyclodextrin stationary phases [1].

High-Octane Fuel Component Research

Incorporate (S)-2,2,3-trimethylpentane into experimental fuel blends to achieve an octane rating above 100.2, surpassing the isooctane benchmark, for advanced combustion studies and high-performance engine testing [2].

Toxicological Investigation of Gasoline-Induced Hepatocarcinogenesis

Employ (S)-2,2,3-trimethylpentane as a defined mitogenic agent in rodent models to study the mechanisms of unleaded gasoline-induced liver tumor promotion, given its demonstrated ability to dramatically increase hepatocyte labeling index [3].

Chirality-Dependent Physical Chemistry and Computational Modeling

Utilize the (S)-enantiomer as a model compound for computational studies of chiral molecular recognition, conformational analysis, and vibrational circular dichroism (VCD) spectroscopy, exploiting its well-defined stereochemistry and small molecular size [1].

Technical Documentation Hub

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